1-Hydroxy-1-thio-glycerol
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H8O3S |
|---|---|
Molecular Weight |
124.16 g/mol |
IUPAC Name |
(2R)-3-hydroxysulfanylpropane-1,2-diol |
InChI |
InChI=1S/C3H8O3S/c4-1-3(5)2-7-6/h3-6H,1-2H2/t3-/m1/s1 |
InChI Key |
DLQCXFUWHQZWJQ-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](CSO)O)O |
Canonical SMILES |
C(C(CSO)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for 1 Hydroxy 1 Thio Glycerol
Chemo- and Regioselective Synthesis Routes for 1-Hydroxy-1-thio-glycerol
The synthesis of 1-thioglycerol requires precise control to ensure the selective introduction of a single thiol group at a primary position of the glycerol (B35011) backbone, a process known as regioselective synthesis. nih.govresearchgate.netmdpi.com The presence of three nucleophilic centers (two hydroxyls and one thiol) necessitates carefully designed synthetic routes to achieve the desired isomer and avoid unwanted side products.
Strategies for Thiol Incorporation into Glycerol Scaffold
The incorporation of a thiol group onto a glycerol scaffold is typically achieved through nucleophilic substitution or ring-opening reactions. A common strategy involves using a protected form of glycerol to differentiate between the primary and secondary hydroxyl groups. For instance, starting from solketal (B138546) (isopropylidene glycerol), the remaining primary hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a sulfur nucleophile, like sodium hydrosulfide (B80085) (NaSH) or sodium thioacetate (B1230152) followed by hydrolysis, introduces the thiol group at the C1 position.
Another effective method is the ring-opening of a glycerol-derived epoxide, such as glycidol (B123203). The reaction of glycidol with a thiolating agent can selectively open the epoxide ring to install the thiol group at the terminal carbon, yielding 1-thioglycerol. The regioselectivity of this reaction is a critical consideration, and reaction conditions must be optimized to favor the desired outcome.
Enantioselective Synthesis of Chiral this compound and its Analogues
Since the C2 carbon of 1-thioglycerol is a stereocenter, the molecule exists as a pair of enantiomers. nih.gov Enantioselective synthesis is crucial for applications where stereochemistry is critical. A prominent strategy for obtaining enantiomerically pure 1-thioglycerol analogues involves the use of chiral pool starting materials. For example, (S)-solketal, which is readily derived from D-mannitol, can be used to produce chiral glycerol derivatives with defined stereochemistry at the C2 position. beilstein-journals.org This approach ensures that subsequent transformations lead to the desired enantiomer of the final product.
A more advanced route involves the use of chiral cyclic sulfate (B86663) synthons. acs.org This methodology provides a powerful way to prepare chiral glycerolipid precursors and their thio analogues with high enantiomeric purity. acs.org Furthermore, enzymatic methods, which are well-established for producing chiral alcohols and other fine chemicals, present a potential pathway for the enantioselective synthesis of 1-thioglycerol. mdpi.comtandfonline.com This could be achieved through the kinetic resolution of racemic 1-thioglycerol or its precursors, or via the asymmetric transformation of a prochiral glycerol derivative. For instance, specific dehydrogenases have been used to enantiospecifically oxidize glycerol-like side chains in lignin (B12514952) model compounds, demonstrating the potential for enzymatic control of stereochemistry. researchgate.net
Functionalization and Modification of this compound
The dual functionality of 1-thioglycerol, possessing both soft (thiol) and hard (hydroxyl) nucleophiles, makes it an ideal platform for a wide array of chemical modifications and derivatizations. sigmaaldrich.comchemicalbook.inindiamart.com
Derivatization at Hydroxyl Positions
The two hydroxyl groups of 1-thioglycerol can be functionalized through various reactions, most commonly esterification and etherification. Acylation, for example, can reduce the polarity of the molecule and is a common technique used to improve chromatographic properties for analysis. greyhoundchrom.com Specific derivatization strategies have been developed for sensitive detection in analytical methods; for instance, the free hydroxyl group can be tagged with a charged label like N,N-dimethylglycine (DMG) via an EDC/DMAP coupling reaction to enhance its signal in LC-MS/MS analysis. frontiersin.org For analysis by gas chromatography, the hydroxyl groups are often silylated using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility. nih.gov Beyond analytical derivatization, the hydroxyl groups can be functionalized to build larger molecules, such as by coupling with pentenoic acid to introduce a terminal alkene for further reactions. researchgate.net
| Derivatization Method | Reagent(s) | Purpose / Application | Reference(s) |
| Acylation (Esterification) | Acid Anhydrides/Chlorides | Reduces polarity, improves chromatographic properties | greyhoundchrom.com |
| Charge Derivatization | N,N-dimethylglycine (DMG), EDC, DMAP | Enhances signal for LC-MS/MS quantification | frontiersin.org |
| Silylation | BSTFA | Increases volatility for GC-MS analysis | nih.gov |
| Esterification | Pentenoic Acid | Introduces terminal alkene functionality | researchgate.net |
Chemical Transformations Involving the Thiol Group
The thiol group is a highly reactive nucleophile and is central to many of the applications of 1-thioglycerol. Its chemistry is dominated by alkylation, oxidation, and addition reactions.
A particularly powerful transformation is the thiol-ene "click" reaction, a photo-initiated radical addition of the thiol group across a carbon-carbon double bond. scrivenerpublishing.comtechscience.com This reaction is highly efficient and has been used to graft 1-thioglycerol onto various molecules, including terpenes like limonene (B3431351) and α-phellandrene to create bio-based polyols for polyurethane foams, scrivenerpublishing.comtechscience.com fatty acid derivatives to synthesize bis-cyclic carbonates for poly(hydroxyurethane)s, rsc.org and vinyl-functionalized ionic liquids. researchgate.net
An analogous reaction, the thiol-yne "click" reaction, involves the addition of the thiol to an alkyne. researchgate.net This process can be used to form highly cross-linked polymer networks and has been employed to synthesize glycerol-based dendrimers in an iterative fashion without the need for metal catalysts. researchgate.netacs.org
Other key transformations include:
Alkylation: The thiol can be readily alkylated, for example, by reaction with an alkyl halide like bromooctadecane. beilstein-journals.org
Oxidation to Disulfides: Under oxidative conditions, such as microwave irradiation, two molecules of 1-thioglycerol can couple to form a dimer linked by a disulfide bond. researchgate.net
Oxidation of Thioethers: If the thiol group is first converted to a thioether (e.g., via a thiol-ene reaction), the resulting sulfur atom can be further oxidized to a sulfone using an oxidizing agent like m-CPBA, which alters the polarity and properties of the final polymer. rsc.org
| Transformation Type | Reaction | Key Features & Applications | Reference(s) |
| Click Chemistry | Thiol-Ene Addition | Radical-based addition to alkenes; used for polymer synthesis, surface functionalization. | scrivenerpublishing.comtechscience.comrsc.orgresearchgate.net |
| Click Chemistry | Thiol-Yne Addition | Radical-based addition to alkynes; used for dendrimer synthesis and cross-linked networks. | researchgate.netacs.org |
| Alkylation | S-Alkylation | Nucleophilic substitution with alkyl halides to form thioethers. | beilstein-journals.org |
| Oxidation | Disulfide Formation | Forms a dimer via an S-S bond; relevant for redox-responsive materials. | researchgate.net |
| Oxidation | Thioether to Sulfone | Increases polarity and modifies polymer properties. | rsc.org |
Enzymatic Synthesis Approaches for Glycerol-Based Thiols
Enzymatic and chemoenzymatic methods offer significant advantages for the synthesis of complex molecules, providing high selectivity under mild, environmentally benign conditions. nih.gov While direct enzymatic synthesis of 1-thioglycerol is not widely reported, enzymes play a crucial role in the synthesis of related glycerol-based functional materials.
Lipases, such as Candida antarctica lipase (B570770) B (CALB), are extensively used for the polycondensation of glycerol with diacids or their esters to produce biodegradable polyesters like poly(glycerol sebacate) and poly(glycerol adipate). nih.govacs.orgmdpi.com These enzymatic polymerizations offer better control over the polymer structure, potentially avoiding the cross-linking that can occur under harsh thermal conditions. nih.gov
Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, are particularly promising. mdpi.comnih.gov For example, an enzyme could be used for the regioselective acylation of the hydroxyl groups on a glycerol backbone, leaving a specific position open for the subsequent chemical introduction of a thiol group. nih.gov One-pot, multi-step enzymatic syntheses have been developed to create complex functional polymers from glycerol, demonstrating the power of biocatalysis in this area. mdpi.com This approach could be adapted to first build a glycerol-based macromer enzymatically, followed by a "click" reaction with a thiol-containing compound, or vice-versa, leveraging the efficiency of both enzymatic and click chemistry methodologies. acs.org
Novel Synthetic Pathways for Thioglycerol Derivatives
Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the derivatization of 1-thioglycerol. These strategies leverage the unique reactivity of its thiol and hydroxyl groups to construct complex molecules with tailored properties. Key methodologies include the synthesis of thioether lipids, the formation of sulfur-containing heterocyclic compounds, enzymatic esterification, and thiol-ene click chemistry for polymer modification.
Synthesis of Thioether Lipid Analogues
Thioether analogues of biologically important lipids, such as platelet-activating factor (PAF) and edelfosine, have been synthesized using 1-thioglycerol as a starting material. These derivatives often exhibit interesting biological activities and can serve as probes to study lipid metabolism and signaling.
A common strategy for the synthesis of thioether lipids involves the initial S-alkylation of 1-thioglycerol with a long-chain alkyl halide. beilstein-journals.org This is typically followed by the protection of the primary hydroxyl group, for example, with a trityl group, to allow for selective modification of the secondary hydroxyl group. Subsequent steps can include alkylation or acylation of the secondary hydroxyl group and the introduction of a phosphocholine (B91661) headgroup to yield the final thioether lipid analogue. beilstein-journals.org For instance, the synthesis of racemic sn-1-thio-PAF involves the alkylation of 1-thioglycerol with bromooctadecane in the presence of potassium hydroxide. beilstein-journals.org
Another approach involves the nucleophilic opening of a chiral epoxide, such as (R)- or (S)-tritylglycidol, with a mercaptan. This method provides an enantioselective route to thioether derivatives. For example, the reaction of tritylglycidol with dodecyl mercaptan yields optically active 1-S-dodecyl-3-O-trityl-l-thio-glycerol, a key intermediate for the synthesis of thioether analogues of phosphatidylcholine. stewarthendrickson.com
Table 1: Synthesis of Thioether Lipid Analogues from 1-Thioglycerol
| Derivative | Starting Materials | Key Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Racemic sn-1-thio-PAF | 1-Thioglycerol, Bromooctadecane | Potassium hydroxide | 1-S-octadecyl-1-thioglycerol | beilstein-journals.org |
Thiol-Ene Coupling for the Synthesis of Functional Polymers and Cyclic Carbonates
Thiol-ene "click" chemistry has emerged as a highly efficient and versatile tool for the derivatization of 1-thioglycerol. nih.gov This reaction proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond, offering high yields, stereoselectivity, and tolerance to a wide range of functional groups.
This methodology has been successfully employed to create sulfur-substituted cyclic carbonates. In a notable example, 1-thioglycerol is coupled with fatty acid derivatives containing a terminal double bond. The resulting thioether is then subjected to transcarbonation to form a five-membered cyclic carbonate. researchgate.net These monomers can be subsequently polymerized to produce poly(hydroxyurethane)s, a class of non-isocyanate polyurethanes. researchgate.net
Furthermore, thiol-ene chemistry is utilized for the functionalization of polymer backbones. For instance, polylysine (B1216035) can be modified by first chloroacetylation and then reaction with thiol-containing molecules. In this context, 1-thioglycerol can be used to cap any remaining chloroacetamide groups after the primary functionalization with other thiols, resulting in heterofunctionalized, water-soluble glycopolymers. acs.org Similarly, 1-thioglycerol has been used in the thiol-ene reaction with octavinyl polyhedral oligomeric silsesquioxane (OVPOSS) to prepare POSS derivatives with 16 hydroxyl groups (POSS-16OH), which can act as initiators for ring-opening polymerization to create 16-arm star-shaped polyesters. ccspublishing.org.cn
Table 2: Derivatization of 1-Thioglycerol via Thiol-Ene Chemistry
| Derivative Type | Reactants | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Sulfur-substituted Cyclic Carbonate | 1-Thioglycerol, Fatty acid derivative (with C=C) | Thiol-ene coupling followed by transcarbonation | Sulfur-substituted bis-cyclic carbonate | researchgate.net |
| Functionalized Polylysine | Chloroacetylated polylysine, 1-Thioglycerol | Thiol-ene "click" reaction | Hydrophilic functionalized heteropolymer | acs.org |
| Functionalized POSS | Octavinyl POSS (OVPOSS), 1-Thioglycerol | Thiol-ene "click" reaction | POSS-16OH | ccspublishing.org.cn |
Enzymatic Synthesis of Thioglycerol Derivatives
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of 1-thioglycerol derivatives. Lipases, in particular, have been employed for the regioselective esterification and transesterification of the hydroxyl groups of 1-thioglycerol. scielo.brmdpi.com These reactions are typically carried out under mild conditions, which helps to avoid side reactions and the degradation of sensitive functional groups. diva-portal.org
Lipase-catalyzed reactions can produce thio-functionalized copolyesters. For example, the lipase-catalyzed esterification and transesterification of 1,12-dodecanedioic acid or its diethyl ester with 1-thioglycerol yields copolyesters with pendant thiol groups. nih.gov The selectivity of the enzyme ensures that the esterification occurs preferentially at the hydroxyl groups, leaving the thiol group of 1-thioglycerol intact for potential further modification. The choice of lipase, solvent, and reaction conditions can influence the degree of polymerization and the final properties of the polyester. nih.govresearchgate.net
Table 3: Enzymatic Synthesis of 1-Thioglycerol Derivatives
| Derivative Type | Enzyme | Reactants | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| Thiol-functionalized Copolyester | Lipase | 1,12-Dodecanedioic acid (or its diethyl ester), 1-Thioglycerol | Esterification/Transesterification | Thiol-functionalized copolymeric polyester | nih.govthegoodscentscompany.com |
| Carbohydrate Fatty Acid Ester | Immobilized Lipase | Trisaccharide (e.g., maltotriose), Vinyl ester (acyl donor) | Acylation | 6″-O-palmitoyl-maltotriose | nih.gov |
Synthesis of Disulfide Derivatives for Optical Materials
Derivatives of 1-thioglycerol containing disulfide bonds have been developed for applications in optical materials, such as plastic lenses. google.com These compounds often exhibit high refractive indices due to their high sulfur content.
One synthetic route involves the oxidation of 1-thioglycerol to form a disulfide dimer, which is a tetraol. This intermediate is then esterified with a mercaptoacid, such as thioglycolic acid or 3-mercaptopropionic acid, to introduce additional thiol functionalities. google.com An alternative method involves the direct reaction of 1,3-dimercapto-2-propanol (B1199074) with a mercaptoacid. google.com
Table 4: Synthesis of Disulfide Derivatives of 1-Thioglycerol
| Derivative | Starting Materials | Key Reaction Steps | Application | Reference |
|---|
Chemical Reactivity and Mechanistic Investigations of 1 Hydroxy 1 Thio Glycerol
Role as a Reducing Agent in Chemical Systems
The thiol group (-SH) in 1-hydroxy-1-thio-glycerol is highly reactive and serves as a potent reducing agent. nih.govchemimpex.comhaz-map.com This reducing capability is central to its utility in protecting proteins and other biological molecules from oxidative damage and in cleaving disulfide bonds. medchemexpress.commedchemexpress.com
This compound is frequently used to reduce disulfide bonds (-S-S-) to their corresponding thiols (-SH) within proteins and peptides. medchemexpress.commedchemexpress.comfishersci.co.uk This reaction is crucial for protein characterization, purification, and analysis, as it helps to denature proteins by breaking the stabilizing disulfide bridges that maintain their tertiary and quaternary structures. biosynth.com
The mechanism for this reduction is a thiol-disulfide exchange reaction. The process is initiated by the nucleophilic attack of the thiolate anion (RS⁻) of this compound on one of the sulfur atoms of the disulfide bond. This is a reversible reaction that proceeds in a stepwise manner. To drive the equilibrium towards the reduced state, a molar excess of the reducing agent is typically used. biosynth.com
General Mechanism of Disulfide Reduction by a Monothiol:
First Nucleophilic Attack: The thiolate from this compound attacks the disulfide bond, forming a mixed disulfide and releasing one of the original cysteine residues as a thiolate.
Protein-S-S-Protein + HOCH₂(CHOH)CH₂S⁻ ⇌ Protein-S⁻ + Protein-S-S-CH₂(CHOH)CH₂OH
Second Nucleophilic Attack: A second molecule of this compound attacks the mixed disulfide, releasing the second cysteine residue and forming a disulfide-linked dimer of this compound.
Protein-S-S-CH₂(CHOH)CH₂OH + HOCH₂(CHOH)CH₂S⁻ ⇌ Protein-S⁻ + HOCH₂(CHOH)CH₂S-S-CH₂(CHOH)CH₂OH
This process effectively converts the stable disulfide bridge in the protein into two free sulfhydryl groups. fishersci.co.uk
Beyond disulfide bond reduction, this compound functions as an antioxidant by scavenging free radicals and mitigating oxidative stress. targetmol.com Its thiol group can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing damage to cellular components. In this process, the thiol itself becomes a thiyl radical, which is relatively stable and can react with another thiyl radical to form a disulfide, effectively terminating the radical chain reaction.
Table 1: Comparison of Common Thiol-Based Reducing Agents
| Feature | This compound | Dithiothreitol (B142953) (DTT) | β-Mercaptoethanol (β-ME) |
|---|---|---|---|
| Structure | Monothiol | Dithiol | Monothiol |
| Odor | Low odor chem-asahi.co.jp | Strong, unpleasant | Strong, unpleasant |
| Reducing Power | Effective | Very strong (intramolecular cyclization drives reaction) biosynth.com | Effective, requires large excess biosynth.com |
| Form | Viscous liquid chem-asahi.co.jp | Solid biosynth.com | Liquid biosynth.com |
| Key Advantage | Low volatility and odor compared to β-ME. | High reducing efficiency due to stable cyclic disulfide formation. biosynth.com | Inexpensive. biosynth.com |
Nucleophilic Reactivity of the Thiol Group
The sulfur atom in the thiol group of this compound is a potent nucleophile. rsc.orgmasterorganicchemistry.com Sulfur's large size and polarizability make its lone pair of electrons highly available for attacking electrophilic centers. rsc.org The conjugate base, the thiolate anion (RS⁻), formed by deprotonation of the thiol, is an even stronger nucleophile. masterorganicchemistry.comyoutube.com
The nucleophilic character of the thiol group enables it to participate in various addition and substitution reactions.
Addition to Carbonyls: Thiols readily add to aldehydes and ketones in a nucleophilic addition reaction to form hemithioacetals and thioacetals. youtube.comacs.org This reaction is analogous to the formation of hemiacetals and acetals from alcohols but tends to be more favorable with thiols. The reaction is often acid-catalyzed to activate the carbonyl group.
Protonation of Carbonyl: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: The sulfur atom of the thiol attacks the carbonyl carbon, breaking the C=O pi bond. masterorganicchemistry.com
Deprotonation: A base removes the proton from the sulfur, forming a hemithioacetal.
Formation of Thioacetal: With a second equivalent of thiol, the hydroxyl group of the hemithioacetal is protonated, leaves as water, and is replaced by the second thiol molecule.
Alkylation Reactions: As strong nucleophiles, thiols and especially thiolates react efficiently with alkyl halides via an Sₙ2 mechanism to form thioethers. masterorganicchemistry.com The thiolate anion displaces the halide leaving group from the alkyl halide, forming a new carbon-sulfur bond. This reaction is a common method for covalently modifying molecules with a thiol-containing moiety.
The soft nature of the sulfur atom in the thiol group gives this compound a strong affinity for soft metal ions. It is used in the preparation of metal nanoparticles and can form stable complexes with various metals. medchemexpress.commedchemexpress.com The thiol group acts as a ligand, donating its lone pair of electrons to the metal center. mdpi.com
This property is leveraged in various research applications:
Nanoparticle Synthesis: It can act as a capping agent during the synthesis of quantum dots (e.g., CdS), controlling their size and providing water solubility. sigmaaldrich.com
Surface Modification: It is used to prepare thiol-modified gold surfaces for biomaterial and biosensor applications. sigmaaldrich.comsigmaaldrich.com
Biomimetic Catalysis: Thiol-containing ligands can be part of metal complexes designed to mimic the active sites of metalloenzymes. researchgate.net
Studies on thio-oxocrown ethers, which contain sulfur atoms in a macrocyclic structure, demonstrate the principles of thiol-metal complexation. The stability and selectivity of these complexes depend on factors like the size of the macrocycle and the nature of the metal ion. mdpi.com For instance, conductometric studies have been used to determine the association constants for complexes between various metal ions (such as Na⁺, K⁺, Ag⁺, Fe²⁺) and sulfur-containing ligands. mdpi.com
Mechanisms of Glycerol (B35011) and Thiolated Glycerol Ketalization and Esterification
Glycerol and its derivatives, including thiolated glycerols, can undergo reactions at their hydroxyl groups, such as ketalization and esterification. mdpi.com
Ketalization: This reaction involves the protection of the diol system of glycerol by reacting it with a ketone, such as acetone, in the presence of an acid catalyst. acs.orgresearchgate.net The product is a cyclic ketal, with the five-membered ring product (solketal) being thermodynamically favored over the six-membered ring. researchgate.net
Mechanism:
The ketone's carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. acs.org
A primary hydroxyl group of the glycerol molecule attacks the activated carbonyl carbon, forming a hemiketal intermediate. acs.org
The adjacent hydroxyl group then attacks the same carbon in an intramolecular fashion, displacing water (formed from the protonated hemiketal hydroxyl group) to form the stable cyclic ketal ring. acs.org While specific studies on the ketalization of this compound are less common, the presence of the hydroxyl groups suggests it can undergo similar reactions, although the thiol group might interfere or compete under certain conditions.
Esterification: Glycerol is esterified with carboxylic acids (or their derivatives) to produce mono-, di-, and triglycerides. mdpi.comnih.gov This reaction is typically acid-catalyzed (Fischer esterification). jocpr.com
Mechanism:
The carboxylic acid's carbonyl oxygen is protonated by the catalyst. researchgate.net
A hydroxyl group from the glycerol molecule acts as a nucleophile, attacking the carbonyl carbon.
A proton transfer occurs, followed by the elimination of a water molecule to form the ester linkage. researchgate.net This process can occur sequentially at the three hydroxyl positions of glycerol. nih.gov For this compound, esterification would primarily occur at the two hydroxyl groups. The thiol group is generally less reactive towards esterification with carboxylic acids under these conditions compared to the hydroxyl groups.
Table 2: Compound Names Mentioned
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | 1-Thioglycerol, 3-Mercapto-1,2-propanediol, α-monothioglycerol nih.govsigmaaldrich.com |
| Dithiothreitol | DTT, Cleland's Reagent fishersci.co.uk |
| β-Mercaptoethanol | β-ME, 2-Mercaptoethanol biosynth.com |
| Solketal (B138546) | 2,2-dimethyl-1,3-dioxolane-4-methanol researchgate.net |
| Monoacetin | Glycerol monoacetate |
| Diacetin | Glycerol diacetate |
| Triacetin | Glycerol triacetate nih.gov |
Theoretical and Computational Chemistry Studies of this compound
Theoretical and computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. These methods can predict its structure, reactivity, and interactions with other molecules, offering insights that complement experimental research.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. northwestern.eduarxiv.org These calculations can elucidate the distribution of electrons and predict molecular properties related to reactivity. northwestern.edu
A typical study on this compound would involve methods like Density Functional Theory (DFT) to calculate key electronic properties. These properties help in understanding the molecule's chemical behavior.
Key Electronic and Reactivity Descriptors:
| Parameter | Description | Potential Significance for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. Relates to the ability to donate electrons. | A higher HOMO energy would suggest this compound is a good electron donor, consistent with its role as a reducing agent. nih.govresearchgate.net |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the first empty orbital. Relates to the ability to accept electrons. | A lower LUMO energy would indicate a greater ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A small gap is associated with higher chemical reactivity and lower kinetic stability. joaquinbarroso.com | A smaller gap would imply higher reactivity, which could be relevant to its function in chemical synthesis and as a reducing agent. |
| Electron Density Distribution | Describes how electrons are distributed across the molecule. | Analysis would likely show higher electron density around the oxygen and sulfur atoms due to their electronegativity, identifying these as potential sites for interaction. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | MEP maps would visualize the electron-rich (negative potential, e.g., near O and S atoms) and electron-poor (positive potential, e.g., near hydroxyl and thiol hydrogens) regions, predicting sites for electrophilic and nucleophilic attack. |
Without specific published studies, numerical values for these parameters for this compound cannot be provided.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. fraserlab.com For this compound, MD simulations would reveal its dynamic behavior and preferred three-dimensional shapes (conformations). nih.govnih.gov
An MD simulation of this compound would require a "force field," which is a set of parameters that defines the potential energy of the system. uiuc.edu Force fields like AMBER, CHARMM, or OPLS are commonly used for organic molecules, though specific parameters for the thiol group in this context might need to be developed or validated. nih.govnih.gov The simulation would track the atomic positions over nanoseconds, providing a trajectory of its motion.
| Radial Distribution Functions | In a solution, this would describe the probability of finding solvent molecules (e.g., water) at a certain distance from the atoms of this compound. | This provides insight into how the molecule is solvated and how it interacts with its immediate environment. |
As no specific MD simulation studies for this compound have been published, no data on its conformational preferences or dynamics can be presented.
Molecular Docking Investigations of Interactions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand how a small molecule might interact with a biological target. nih.govmdpi.com
Given that this compound is used as a reducing agent in protein chemistry to break disulfide bonds, a relevant docking study would investigate its interaction with enzymes that are sensitive to redox states, such as certain cysteine-containing proteins. researchgate.netmedchemexpress.com
Hypothetical Docking Study Workflow:
Target Selection: An enzyme with a key disulfide bond or an active site cysteine would be chosen as the biological target.
Preparation: The 3D structures of the enzyme (from a source like the Protein Data Bank) and this compound would be prepared, assigning appropriate charges and atom types.
Docking Simulation: A docking program (e.g., AutoDock) would be used to explore possible binding poses of this compound within the protein's active or allosteric sites.
Scoring and Analysis: The program would calculate a binding affinity or score for the most stable poses. The best pose would be analyzed to identify specific interactions.
Potential Interactions to Investigate:
| Interaction Type | Description |
|---|---|
| Hydrogen Bonds | Formed between the hydroxyl/thiol groups of this compound and polar amino acid residues (e.g., Serine, Aspartate). |
| Van der Waals Forces | Weak, short-range electrostatic attractions between the ligand and nonpolar residues. |
| Covalent Interaction | The docking could place the thiol group in close proximity to a disulfide bond, suggesting a favorable position for the reduction reaction to occur. |
The results would provide a structural hypothesis for how this compound carries out its function as a reducing agent at a molecular level. However, no such molecular docking studies have been specifically published for this compound.
Biochemical and Biological Roles and Interactions of 1 Hydroxy 1 Thio Glycerol in Research Contexts
Modulation of Metabolic Pathways in Prokaryotic Systems
1-Hydroxy-1-thio-glycerol has been shown to exert notable influence on the metabolic processes of certain prokaryotes, particularly the bacterium Escherichia coli.
Stimulation of Porphyrin Synthesis in Escherichia coli
Research has demonstrated that this compound stimulates the synthesis of porphyrins in E. coli when the bacterium is grown under aerobic conditions. indiamart.comchemicalbook.inatamanchemicals.comsigmaaldrich.com Porphyrins are a class of organic compounds that are precursors to essential biomolecules, including heme. The exposure of aerobically growing E. coli to exogenous thiols like this compound can trigger a pleiotropic reductive stress response, which includes an increase in porphyrin synthesis. nih.gov This stimulation of the porphyrin synthesis pathway highlights a specific metabolic response of E. coli to the presence of this thiol compound. chemicalbook.incaymanchem.com
Influence on Glutamyl-tRNA Reductase Activity
In conjunction with its effect on porphyrin synthesis, this compound has been observed to increase the activity of glutamyl-tRNA reductase in aerobically grown E. coli. chemicalbook.incaymanchem.com Glutamyl-tRNA reductase is a key enzyme in the C5 pathway for the biosynthesis of aminolevulinic acid, a crucial precursor for porphyrin synthesis in many organisms, including bacteria. The increased activity of this enzyme suggests a mechanism by which this compound promotes the synthesis of porphyrins. chemicalbook.incaymanchem.com
Effect on Glycerol (B35011) Kinase Activity
This compound acts as an inhibitor of glycerol kinase activity both in vitro and in situ. indiamart.comchemicalbook.insigmaaldrich.comselleckchem.comselleck.co.jp Glycerol kinase is a pivotal enzyme in glycerol metabolism, catalyzing the ATP-dependent phosphorylation of glycerol to glycerol-3-phosphate. nih.gov Studies have shown that this compound competitively inhibits this enzyme. nih.gov For instance, in bovine adrenal supernatant, the inhibition constant (Ki) for this compound was determined to be 1.9 mM, while in human fibroblast supernatant, the Ki was 3.4 mM. nih.gov This inhibitory action can disrupt the normal metabolism of glycerol within the cell. nih.govfrontiersin.org
Table 1: Inhibitory Effect of this compound on Glycerol Kinase
| Tissue Source | Inhibition Constant (Ki) | Type of Inhibition |
| Bovine Adrenal Supernatant | 1.9 mM | Competitive |
| Human Fibroblast Supernatant | 3.4 mM | Competitive |
| Data sourced from Life Sciences, 1986. nih.gov |
Interactions with Enzymes and Proteins in in vitro and Cell-Free Systems
The chemical properties of this compound, particularly its thiol group, make it a useful reagent in protein chemistry for studying and influencing protein structure and function in controlled laboratory settings.
Protection of Proteins from Oxidation and Denaturation
This compound can protect proteins from oxidative damage and denaturation. medchemexpress.com The thiol group of this compound can act as a reducing agent, scavenging reactive oxygen species that could otherwise damage proteins. acs.orgresearchgate.net This protective quality is valuable in experimental settings where maintaining the native conformation and activity of proteins is crucial. The presence of a thiol can help maintain a reducing environment, preventing the formation of unwanted disulfide bonds and other oxidative modifications to sensitive amino acid residues. proteomics.com.au
Reduction of Disulfide Bonds in Protein Chemistry
A primary application of this compound in protein chemistry is its ability to reduce disulfide bonds. atamanchemicals.commedchemexpress.com Disulfide bonds are covalent linkages between the thiol groups of two cysteine residues and are critical for the stability and structure of many proteins. In some experimental contexts, it is necessary to break these bonds to unfold a protein for analysis or to facilitate refolding. As a thiol-containing compound, this compound can participate in thiol-disulfide exchange reactions, effectively reducing the disulfide bridges within a protein to free thiol groups. scispace.com This function is analogous to other reducing agents commonly used in biochemistry, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol. medchemexpress.com
Mechanism-Based Inactivation of Cobalamin-Dependent Enzymes
Research has demonstrated that this compound, also known as thioglycerol, acts as a mechanism-based inactivator for certain coenzyme B12-dependent enzymes. nih.gov Specifically, its interaction with diol dehydratase has been a subject of detailed investigation. Studies show that holodiol dehydratase undergoes a rapid and irreversible inactivation when exposed to thioglycerol, a process that occurs without any catalytic turnovers. nih.gov
The inactivation mechanism involves the irreversible cleavage of the Co-C bond within the adenosylcobalamin (coenzyme B12) cofactor. nih.gov This cleavage leads to the formation of cob(II)alamin and unidentified radical species. nih.gov A key product of this inactivation is 5'-deoxyadenosine, with two moles formed per mole of the enzyme from the coenzyme's adenosyl group. nih.gov The apoenzyme itself is not damaged in this process, and the inactivated holoenzyme can be reactivated by a specific reactivating factor in the presence of ATP, Mg2+, and fresh adenosylcobalamin. nih.gov
The proposed mechanism for this inactivation by thioglycerol suggests that a product radical, formed during the reaction, may be lost through the elimination of the sulfhydryl group, which in turn produces acrolein and other unidentified sulfur compounds. nih.gov This loss or stabilization of the product radical prevents the regeneration of the coenzyme, resulting in the inactivation of the holoenzyme. nih.gov This type of substrate-dependent inactivation, where the enzyme's own mechanism is turned against it, has also been observed with other substrate analogs and in related enzymes like glycerol dehydratase. unl.edu
Table 1: Summary of this compound's Inactivation Effect on Diol Dehydratase
| Feature | Observation in Research | Citation |
| Effect on Enzyme | Rapid and irreversible inactivation | nih.gov |
| Catalytic Turnover | Inactivation occurs without turnover | nih.gov |
| Cofactor Damage | Irreversible cleavage of the adenosylcobalamin Co-C bond | nih.gov |
| Inactivation Products | Cob(II)alamin, 5'-deoxyadenosine, acrolein | nih.gov |
| Apoenzyme Status | Remains undamaged | nih.gov |
| Reactivation | Possible with reactivating factor, ATP, Mg2+, and AdoCbl | nih.gov |
Role in Cellular Processes Research
This compound is utilized in research to probe various cellular functions, including cell proliferation, metabolic pathways, and microbial growth.
Application in Cell Culture Media for Proliferation Studies
In the field of cell biology, this compound is a known component of certain cell culture media, where it has been found to stimulate cell proliferation. sigmaaldrich.commpbio.comsigmaaldrich.com Research studies have successfully used it to support the growth of various mammalian cell lines. sigmaaldrich.com These include embryonic cortical and hippocampal neurons, mouse bone marrow mast cell lines, and human B cell lines. sigmaaldrich.commpbio.comsigmaaldrich.com Its role as a growth-stimulating supplement highlights its importance in creating defined media for specialized cell types. sigmaaldrich.com
Impact on Heme Synthesis Pathways in Research Models
The influence of this compound on heme synthesis presents a complex, dual activity that appears to be dependent on the state of the cells being studied. In suspension cultures of fetal mouse liver cells, it has been demonstrated to increase the synthesis of hemoglobin. ebi.ac.ukebi.ac.uk The mechanism for this stimulation is thought to be a direct effect on cells in the S-phase of the cell cycle, increasing their sensitivity to the hormone erythropoietin. ebi.ac.ukebi.ac.uk
Conversely, the same compound can inhibit heme synthesis. ebi.ac.ukebi.ac.uk This inhibitory effect is observed when S-phase cells are removed from the culture, for instance, by treatment with hydroxyurea. ebi.ac.ukebi.ac.uk This dual stimulatory and inhibitory action underscores the need for caution when interpreting cell kinetic studies in cultures containing thiols. ebi.ac.ukebi.ac.uk Further research in Escherichia coli has shown that thioglycerol can induce the synthesis of porphyrin compounds, which are key precursors in the heme biosynthesis pathway. atamanchemicals.comsigmaaldrich.com The heme synthesis pathway itself is a fundamental multi-step process that begins in the mitochondria and involves intermediate steps in the cytoplasm before its final stages back in the mitochondria. nih.govnih.gov
Investigation of Growth Inhibition Mechanisms in Microorganisms
Neutral, water-soluble thiols like this compound are known to inhibit the growth of a wide range of microorganisms, including both gram-positive and gram-negative bacteria. ebi.ac.ukpsu.edu The susceptibility to this inhibition can vary between different organisms. ebi.ac.uk
The mechanisms underlying this growth inhibition are multifaceted. Research points to several key cellular processes being affected. One primary mechanism is the disruption of methionine metabolism; exposure to thioglycerol leads to a decrease in the intracellular levels of S-adenosylmethionine, a critical methyl group donor. ebi.ac.ukpsu.edu This inhibitory effect can be reversed by the addition of exogenous methionine. ebi.ac.uk In vivo, thioglycerol is methylated to 3-methylthio-1,2-propanediol. ebi.ac.uk Other proposed inhibitory actions include the inhibition of aerobic respiration and potential interference with the formation of essential disulfide bonds in periplasmic and outer membrane proteins. psu.edu Studies with a thiol-hypersensitive mutant of E. coli that had low ubiquinone content further link this sensitivity to the periplasmic disulfide bond redox machinery. psu.edu
Table 2: Investigated Effects of this compound on Microorganisms
| Organism/System | Effect | Proposed Mechanism | Citation |
| Escherichia coli | Growth inhibition | Depression of S-adenosylmethionine levels; Inhibition of aerobic respiration; Interference with disulfide bond formation. | ebi.ac.ukpsu.edu |
| Gram-positive bacteria | Growth inhibition | General inhibition by neutral water-soluble thiols. | psu.edu |
| Gram-negative bacteria | Growth inhibition | General inhibition by neutral water-soluble thiols. | psu.edu |
Broader Significance of Glycerol Derivatives in Biochemistry and Prebiotic Chemistry Research
Glycerol and its derivatives are of immense importance in biochemistry and are central to theories on the origin of life (prebiotic chemistry). Glycerol forms the structural backbone of essential lipid molecules, including acylglycerols and phospholipids (B1166683), which are fundamental components of all cellular membranes. mdpi.com Furthermore, phosphorylated derivatives of glycerol, such as glycerol-3-phosphate, are not only crucial for membrane structure but also play a significant role in cellular respiration. mdpi.com
From a prebiotic perspective, the existence of glycerol and its derivatives on the early Earth is considered plausible. mdpi.com Glycerol has been identified in meteorites, suggesting an extraterrestrial delivery to the prebiotic environment. nih.gov Research into the prebiotic synthesis of glycerol phosphates from glycerol and a phosphate (B84403) source under non-aqueous conditions supports the hypothesis that these vital biomolecules could have formed on the early Earth. nih.gov These glycerol phosphates are considered potential precursors for the assembly of protocells and may have formed the backbone of nucleic acids before the evolution of the ribose-phosphate backbone used in RNA. nih.gov The study of how glycerol cyclic phosphates can react with other prebiotic molecules to form a diverse array of phospholipids further strengthens the case for the central role of glycerol derivatives in the chemical evolution that led to the first cells. acs.org
Advanced Analytical Methodologies for the Characterization and Detection of 1 Hydroxy 1 Thio Glycerol in Research
Mass Spectrometry Applications in 1-Hydroxy-1-thio-glycerol Research
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of analytes. In the context of this compound, its most significant application is not as an analyte, but as a liquid matrix in soft ionization techniques. sigmaaldrich.comatamanchemicals.comebi.ac.uk
Fast Atom Bombardment (FAB) is a soft ionization MS technique used for analyzing non-volatile and thermally unstable compounds. numberanalytics.com In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, which is then bombarded with a high-energy beam of neutral atoms, such as xenon or argon. wikipedia.orgillinois.edu
This compound is one of the most common matrices used in FAB-MS, alongside glycerol (B35011) and 3-nitrobenzyl alcohol. wikipedia.orgillinois.edu It serves to absorb the primary beam energy, prevent sample aggregation, and facilitate the desorption and ionization of analyte molecules, typically forming protonated molecules [M+H]⁺. numberanalytics.comwikipedia.org The choice of matrix is crucial as it can influence the degree of fragmentation. sigmaaldrich.com
Research has shown that the thioglycerol matrix can sometimes interact with the analyte, leading to the formation of adducts that can aid in structural determination. nih.govresearchgate.net For example, in the analysis of boron-containing Hantzsch and Biginelli esters, interactions between the thioglycerol matrix and the boron atom resulted in various adducts whose accurate mass measurements confirmed the structures of the target molecules. nih.govresearchgate.net
Examples of Compounds Analyzed Using FAB-MS with a this compound Matrix
| Compound Class | Specific Examples | Reference(s) |
| Biomolecules | Gangliosides, Peptides | sigmaaldrich.comthegoodscentscompany.com |
| Organometallics | Cisplatin analogs, Iron-siderophore complexes | sigmaaldrich.com |
| Natural Products | Phenolic glycolipid antigens | sigmaaldrich.com |
| Pollutants | Conjugated benzo[a]pyrene (B130552) metabolites | sigmaaldrich.com |
| Synthetic Esters | Hantzsch and Biginelli ester derivatives | nih.govresearchgate.net |
Liquid Secondary Ion Mass Spectrometry (LSI-MS) is a technique closely related to FAB-MS. The primary difference is that LSI-MS uses a high-energy beam of ions (e.g., Cs⁺) instead of neutral atoms to bombard the sample-matrix mixture. wikipedia.org
Similar to its role in FAB, this compound is frequently used as a liquid matrix in LSI-MS. atamanchemicals.comwikipedia.orgnih.gov It provides an ideal environment for the desorption and ionization of large, polar, and thermally labile molecules. ebi.ac.uk Studies on oligosaccharides have found that glycerol and thioglycerol matrices provide the best results for LSI-MS analysis. ucdavis.edu
Research using LSI-MS with a thioglycerol matrix has sometimes revealed unexpected matrix-analyte interactions. In the analysis of pyranosyl mercaptans, an unusual interaction with the thioglycerol matrix was observed, believed to involve radical mechanisms occurring within the solvent cage. nih.gov In other applications, LSI-MS of ruthenium complexes in a thioglycerol matrix showed redox reactions occurring during the ionization process. nii.ac.jp These findings highlight the active role the matrix can play in the LSI-MS experiment.
Chromatographic Separations and Purity Assessment in Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like 1-thioglycerol, chromatographic methods are essential for isolating it from reaction mixtures, assessing its purity, and quantifying its presence.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 1-thioglycerol. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. sielc.comnih.gov
HPLC methods have been developed for the specific analysis of 1-thioglycerol. For instance, a reverse-phase method using an acetonitrile/water mobile phase with a phosphoric acid modifier can be used. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com In a study involving the thiol-ene reaction of 1-thioglycerol with itaconic acid, HPLC was used to monitor the reaction progress by separating the reactants from the products. researchgate.net Furthermore, HPLC is used to certify the purity of commercial 1-thioglycerol, with standards often exceeding 95% purity. lgcstandards.com
Table 3: Example HPLC Parameters for 1-Thioglycerol Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Column Type | Reverse-phase (e.g., Newcrom R1, C18) | sielc.com, nih.gov |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). | sielc.com |
| Detection | UV detector (if derivatized) or Mass Spectrometer (LC-MS). | nih.gov, researchgate.net |
| Application | Purity assessment, analysis of reaction mixtures, preparative separation. | lgcstandards.com, researchgate.net, sielc.com |
This table is compiled from data found in the cited research and application notes.
Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. libretexts.org The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. libretexts.org Since 1-thioglycerol has a relatively high boiling point (118 °C at 5 mmHg) and contains polar hydroxyl groups, its direct analysis by GC can be challenging. sigmaaldrich.com
To overcome this, derivatization is often employed to create more volatile and less polar derivatives. For example, the hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (BDMS) ethers. wordpress.com These derivatives are more amenable to GC analysis. GC is also used as a quality control method to determine the purity of 1-thioglycerol, with some commercial grades specifying a purity of over 95% as determined by GC. tcichemicals.com
The choice of detector in GC is crucial. A Flame Ionization Detector (FID) is a nearly universal detector for organic compounds, while a mass spectrometer (GC-MS) provides both separation and identification capabilities, making it a favored technique for the identification of diacylglycerol species after derivatization. libretexts.orgwordpress.com
Table 4: Considerations for GC Analysis of 1-Thioglycerol
| Aspect | Description | Relevance |
|---|---|---|
| Volatility | 1-Thioglycerol has a high boiling point and polar functional groups. sigmaaldrich.com | Direct analysis can be difficult; derivatization is often necessary. |
| Derivatization | Conversion of polar -OH groups to silyl (B83357) ethers (e.g., TMS, BDMS). | Increases volatility and improves peak shape. wordpress.com |
| Purity Analysis | GC is used as a method to assess the purity of commercial 1-thioglycerol. | A purity of >95.0% (GC) is reported for some products. tcichemicals.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | FID for general quantification, MS for definitive identification. libretexts.orgwordpress.com |
This table is based on general GC principles and specific product information.
Applications of 1 Hydroxy 1 Thio Glycerol in Materials Science and Chemical Research
Role as a Capping Agent and Stabilizer in Nanocrystal Synthesis
1-Thioglycerol plays a crucial role as a capping agent and stabilizer in the synthesis of various nanocrystals, particularly semiconductor quantum dots. The thiol group readily binds to the surface of the growing nanocrystals, controlling their growth, preventing aggregation, and imparting stability to the colloidal solution. The hydroxyl groups, in turn, enhance the water solubility and biocompatibility of the resulting nanoparticles.
Synthesis of Quantum Dots (e.g., CdS, CdSe, CdTe, ZnS, HgTe)
In the aqueous synthesis of quantum dots, 1-thioglycerol is widely employed to control the size, photoluminescence, and stability of the nanocrystals. It has been successfully used in the preparation of a variety of quantum dots, including Cadmium Sulfide (B99878) (CdS), Cadmium Selenide (CdSe), Cadmium Telluride (CdTe), Zinc Sulfide (ZnS), and Mercury Telluride (HgTe). The strong coordination between the thiol group of 1-thioglycerol and the metal ions on the quantum dot surface effectively passivates surface defects, leading to enhanced quantum yields and improved photostability. Research has shown that the concentration of 1-thioglycerol during synthesis directly influences the final properties of the quantum dots.
| Quantum Dot | Role of 1-Thioglycerol | Key Findings |
| CdS | Capping agent and stabilizer | Produces stable, water-soluble, and luminescent quantum dots. semiconductor-digest.com |
| CdSe | Controls shell growth in core/shell structures | Allows for precise modulation of shell thickness. medchemexpress.com |
| CdTe | Manipulates aqueous growth | Can be used to fabricate colloidally stable one-dimensional nanostructures. semiconductor-digest.com |
| ZnS | Controls particle size and optical band gap | Increasing 1-thioglycerol concentration leads to smaller nanoparticles and a larger optical band gap. scribd.com |
| HgTe | Capping agent in core/shell synthesis | Used in the wet chemical synthesis of highly luminescent HgTe/CdS core/shell nanocrystals. medchemexpress.com |
Manipulation of Nanocrystal Growth and Shell Thickness
One of the key advantages of using 1-thioglycerol in nanocrystal synthesis is the ability to precisely control the growth of the nanocrystals and the thickness of subsequent shells in core/shell architectures. By varying the concentration of 1-thioglycerol in the reaction mixture, researchers can modulate the growth rate of the nanocrystals. medchemexpress.com For instance, in the synthesis of CdSe/CdS core/shell quantum dots, adjusting the amount of 1-thioglycerol allows for fine-tuning of the CdS shell thickness, which in turn affects the optical properties of the quantum dots, such as their emission wavelength and quantum efficiency. medchemexpress.com This level of control is critical for designing quantum dots with specific properties for applications in areas like bioimaging and optoelectronics.
Surface Modification in Biomaterials Research
The ability of 1-thioglycerol to form stable bonds with metal surfaces, particularly gold, makes it a valuable tool in biomaterials research for surface modification and functionalization.
Preparation of Thiol-Modified Gold Surfaces
The thiol group of 1-thioglycerol exhibits a strong affinity for gold surfaces, leading to the formation of self-assembled monolayers (SAMs). This property is extensively utilized to functionalize gold substrates, such as gold nanoparticles and thin films, for various biomedical applications. semiconductor-digest.com These 1-thioglycerol-modified gold surfaces can then be further functionalized by attaching biomolecules, such as antibodies or enzymes, for the development of biosensors and other diagnostic devices. The hydroxyl groups of the immobilized 1-thioglycerol provide a hydrophilic and biocompatible interface, which is crucial for maintaining the activity of the attached biomolecules and reducing non-specific binding.
Surface Patterning for High-Throughput Chemical and Biological Platforms
Recent research has demonstrated the use of 1-thioglycerol in the creation of micropatterned surfaces for high-throughput screening and biological assays. By employing photochemical functionalization techniques, surfaces can be patterned with both omniphilic (both hydrophilic and oleophilic) and omniphobic regions. In one such method, a dendrimerized surface with high-density alkene groups is created. This surface can then be photochemically functionalized with 1-thioglycerol to yield omniphilic spots, while other areas are functionalized with an omniphobic compound. This creates a patterned surface of micro-arrays that can be used for miniaturized and parallelized solution-based synthesis and biological screenings. The transmittance properties of the 1-thioglycerol-modified surfaces are also favorable for on-chip UV-Vis monitoring of reactions.
Research Applications as a Chemical Reagent
Beyond its role in materials science, 1-thioglycerol is a versatile reagent in various areas of chemical research. chemimpex.com
Its utility stems from its dual functionality and its properties as a reducing agent. medchemexpress.comfastercapital.com In biochemical and biophysical applications, it is commonly used to protect proteins from oxidation and to reduce disulfide bonds. fastercapital.com
In the field of mass spectrometry, specifically in Fast Atom Bombardment (FAB) mass spectrometry, 1-thioglycerol has been used as a matrix substrate for the analysis of various compounds, including lipids, gangliosides, and benzo[a]pyrenes. chemimpex.com Furthermore, it is utilized in cell culture research as a component of the culture medium to stimulate the proliferation of certain cell lines. chemimpex.com Its ability to scavenge free radicals also makes it a potential antioxidant in various research applications. medchemexpress.com
| Research Area | Application of 1-Thioglycerol |
| Biochemistry | Reducing agent, protein stabilizer. medchemexpress.comfastercapital.com |
| Mass Spectrometry | Matrix substrate in Fast Atom Bombardment (FAB) MS. chemimpex.com |
| Cell Culture | Component of culture medium to stimulate cell proliferation. chemimpex.com |
| Organic Synthesis | Reducing agent. medchemexpress.com |
Use in Fluorescence, Spectroscopy, and Microbiology Techniques
1-Hydroxy-1-thio-glycerol, also known as 1-thioglycerol, plays a significant role as a surface capping agent for semiconductor nanocrystals, commonly known as quantum dots (QDs). Its thiol group strongly coordinates with the surface of quantum dots, such as Cadmium Selenide (CdSe) and Manganese-doped Zinc Sulfide (Mn:ZnS), passivating surface defects and enhancing their photoluminescent properties. ias.ac.inresearchgate.net This capping is crucial for the application of quantum dots in fluorescence spectroscopy and bioimaging, as it improves their stability in aqueous solutions and biocompatibility. For instance, 1-thioglycerol-capped Mn-doped ZnS quantum dots have been utilized as efficient two-photon fluorescent nano-probes for bioimaging. researchgate.net The size of the resulting nanoparticles and their optical properties, such as the absorption and emission spectra, are influenced by the nature of the capping agent. ias.ac.in
In the field of microbiology, 1-thioglycerol is utilized as a supplement in cell culture media. It has been shown to stimulate the proliferation of various cell lines, including mouse bone marrow mast cells, embryonic cortical and hippocampal neurons, and human B cell lines. creative-bioarray.comsigmaaldrich.comscientificlabs.com The reducing environment provided by the thiol group in 1-thioglycerol is believed to be beneficial for the growth and viability of these cells in vitro. researchgate.net Furthermore, research has indicated that 1-thioglycerol can stimulate the synthesis of porphyrins in aerobically growing Escherichia coli. sigmaaldrich.com
Table 1: Applications of this compound in Fluorescence, Spectroscopy, and Microbiology
| Application Area | Specific Use | Observed Effect |
|---|---|---|
| Fluorescence & Spectroscopy | Capping agent for Quantum Dots (e.g., CdSe, Mn:ZnS) | Enhances photoluminescence, improves stability, and allows for use as fluorescent probes. ias.ac.inresearchgate.net |
| Microbiology | Cell culture media supplement | Stimulates proliferation of various cell lines. creative-bioarray.comsigmaaldrich.comscientificlabs.com |
| Microbiology | Microbial metabolism studies | Stimulates porphyrin synthesis in E. coli. sigmaaldrich.com |
Precursor for Other Thioglycolate Derivatives in Organic Synthesis
The chemical reactivity of this compound, particularly its thiol group, allows it to serve as a precursor in the synthesis of various thioglycolate derivatives. The thiol group is nucleophilic and can readily undergo reactions such as S-alkylation to form thioethers. masterorganicchemistry.com This reactivity is fundamental to its role in organic synthesis.
While specific industrial-scale syntheses starting from this compound to produce other named thioglycolate derivatives are not extensively documented in readily available literature, the principles of organic chemistry support its utility as a building block. For instance, the reaction of the thiolate, formed by deprotonating the thiol group of this compound, with an alkyl halide would yield a thioether derivative. masterorganicchemistry.com A common synthetic route to produce thioglycolate esters involves the esterification of thioglycolic acid. chemicalbook.comresearchgate.netgoogle.com Although not a direct conversion, the chemistry of this compound is indicative of its potential to be chemically modified to participate in similar reaction pathways to create a variety of organosulfur compounds.
Catalysis Research
This compound has found a significant application in catalysis research, primarily as a stabilizing agent for metal nanoparticles, which in turn act as catalysts in various chemical transformations.
Use in Catalytic Systems (e.g., Rhodium Nanoparticles)
Research has demonstrated the successful use of 1-thioglycerol as a stabilizer for the preparation of small rhodium nanoparticles (RhNPs), approximately 3.5 nm in size. researchgate.net These nanoparticles are synthesized through the decomposition of an organometallic precursor under hydrogen pressure in a glycerol (B35011) medium. The 1-thioglycerol caps (B75204) the rhodium nanoparticles via a thiolate linkage, preventing their agglomeration and maintaining their catalytic activity. researchgate.net The resulting thiolate-capped rhodium nanoparticles have been shown to be active catalysts in hydrogenation reactions, exhibiting high selectivity. researchgate.net
Exploration in Multistep Reactions
The catalytic systems employing 1-thioglycerol-stabilized nanoparticles are particularly valuable in multistep, one-pot reactions. These reactions, which include tandem or domino sequences, are highly efficient as they combine multiple synthetic steps without the need for isolating intermediates, thereby saving time, resources, and reducing waste.
A notable example is the application of 1-thioglycerol-stabilized rhodium nanoparticles in the tandem reductive amination of aldehydes with primary and secondary amines. researchgate.net This process involves the initial formation of an imine from the aldehyde and amine, followed by its in-situ reduction to the corresponding amine, all catalyzed by the same rhodium nanoparticle system. Furthermore, this catalytic system has been successfully applied to the synthesis of N-substituted anilines from nitrobenzene (B124822) in a one-pot synthesis. researchgate.net The catalyst has demonstrated good reusability, maintaining its activity and selectivity over several cycles. researchgate.net
Table 2: Catalytic Applications of this compound Stabilized Rhodium Nanoparticles
| Reaction Type | Substrates | Products |
|---|---|---|
| Tandem Reductive Amination | Aldehydes, Primary/Secondary Amines | Substituted Amines |
| One-Pot Synthesis | Nitrobenzene, Benzaldehyde | N-benzylaniline |
| Hydrogenation | Alkenes, Nitro groups, Imines | Alkanes, Amines, Amines |
Data sourced from research on thioglycerol-stabilized rhodium nanoparticles. ias.ac.inresearchgate.net
Emerging Research Directions and Future Perspectives for 1 Hydroxy 1 Thio Glycerol Studies
Exploration of Novel Biochemical and Biological Interactions beyond Known Mechanisms
While 1-Hydroxy-1-thio-glycerol, also known as 1-thioglycerol, is recognized for its role as a reducing agent and in protecting proteins, emerging research is venturing into its more complex biochemical and biological interactions. medchemexpress.com Scientists are exploring its potential involvement in novel cellular pathways and interactions that extend beyond its established functions. The thiol group in 1-thioglycerol is a key feature, making it a potent antioxidant and a reducing agent capable of protecting active pharmaceutical ingredients from oxidative degradation. multichemindia.com
The study of thiol-containing compounds is crucial in understanding fundamental biological processes. For instance, thiols are considered to have been important in prebiotic chemistry and early metabolism. nih.gov The transition from a reducing to an oxidizing atmosphere on Earth likely influenced the role of thiols and disulfides in protein structure and function. nih.gov In contemporary biological systems, the thiol side chain of cysteine possesses the highest nucleophilicity among natural amino acids, highlighting the potential reactivity and significance of thiol-containing molecules like 1-thioglycerol in biological systems. nih.gov
Recent research has focused on the diverse biological activities of molecules containing sulfur and nitrogen, such as thiosemicarbazides, which have shown a wide range of pharmacological effects including anticancer, antimicrobial, and antiviral properties. researchgate.net This broad spectrum of activity in related sulfur-containing compounds suggests that the biological potential of 1-thioglycerol and its derivatives may be wider than currently understood. For example, some thiosemicarbazones exhibit antidiabetic potential. researchgate.net Furthermore, the investigation of heteromeric enzymes in natural product biosynthesis reveals complex protein-protein interactions that are crucial for catalysis, some of which involve sulfur-containing molecules. nih.gov The exploration of such complex enzymatic systems could unveil novel roles for 1-thioglycerol or its metabolites.
Development of Advanced Synthetic Strategies for Complex this compound Derivatives
The synthesis of complex derivatives of this compound is an active area of research, aimed at creating novel molecules with tailored properties. One approach involves starting with glycerol (B35011) and substituting a hydroxyl group with chlorine, followed by a substitution reaction with a sulfur-containing nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) to introduce the thiol group. researchgate.net A more controlled method begins with glycerol acetonide, converting the free hydroxyl group to a mesylate or tosylate, which is then displaced by a thiol-containing group, followed by deprotection. researchgate.net
Advanced synthetic methods are being employed to create more complex structures. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, has been used to synthesize 1,2,3-triazole derivatives from glycerol. mdpi.com This strategy allows for the modular assembly of complex molecules. Another powerful technique is the thiol-ene coupling reaction, which has been used to modify the chemical structure of vegetable oils by reacting thiols with epoxidized soybean oil to create hydroxy thio-ether derivatives. researchgate.net This reaction demonstrates the versatility of the thiol group in forming new carbon-sulfur bonds.
Furthermore, the development of bifunctional organothiourea catalysis provides a highly stereoselective method for synthesizing 1,1'-2-amino thiodisaccharides, using glycosyl thiols as acceptors. researchgate.net Such advanced catalytic systems enable the precise construction of complex thioglycosides, which are valuable as glycomimetics for studying biological processes. researchgate.net The synthesis of dendrimers, highly branched macromolecules, has also been achieved using the differential reactivity of the thiol and alcohol groups in 1-thioglycerol. mdpi.com These synthetic advancements are crucial for generating a diverse library of this compound derivatives for further biological evaluation.
Integration into High-Throughput Screening Platforms for Chemical Discovery
High-throughput screening (HTS) is a critical tool in drug discovery, allowing for the rapid testing of millions of compounds. youtube.com The integration of this compound and its derivatives into HTS platforms is a promising avenue for discovering new bioactive molecules. The thiol group's reactivity is a key consideration in HTS, as thiol-reactive compounds can lead to false-positive results by non-specifically interacting with proteins. nih.govnih.gov Therefore, assays to assess thiol reactivity are essential for triaging HTS hits. nih.gov
Fluorescence-based assays have been developed for the high-throughput evaluation of intrinsic thiol reactivity. nih.gov One such assay uses a competitive reaction between test compounds and a fluorescent probe for a free thiol like glutathione. nih.gov This allows for the quantitative determination of the reaction rate, aiding in the early elimination of promiscuous reactive compounds. nih.gov Another fluorescence-based HTS assay can detect thiol-reactive drug candidates that are likely to interact irreversibly with biological targets, which is crucial for identifying promiscuous inhibitors in large screening libraries. ximbio.com
The challenges of HTS include the prevalence of pan-assay interference compounds (PAINS), which can generate false-positive readouts. ncsu.edu Careful assay design and follow-up studies are necessary to distinguish true hits from artifacts. For example, a screen of over 225,000 compounds for a histone acetyltransferase target yielded 1,500 apparent hits, but further investigation revealed only 3 were true hits. ncsu.edu The collaboration between biologists and medicinal chemists is essential for designing robust assays and efficiently triaging the vast amounts of data generated by HTS to identify genuinely promising chemical matter. nih.gov
Computational Design and Predictive Modeling of this compound Reactivity and Interactions
Computational modeling is becoming an indispensable tool for predicting the reactivity and interactions of molecules like this compound, guiding experimental studies and accelerating the design of new derivatives. Density functional theory (DFT) methods, combined with solvation models like PCM-Bondi and SMDsSAS, have been used to calculate the pKa values of a wide range of thiol compounds in aqueous solution. researchgate.net These calculations help in understanding the structure-activity relationships and the effects of substituents on the properties and reactivity of thiols. researchgate.net
Predictive models for the reactivity of specific classes of thiol-reactive compounds are also being developed. For instance, a model has been created to predict the thiol reactivity of N-heteroaryl α-methylene-γ-lactams, a medicinally relevant class of covalent modifiers. nih.gov This model uses computed parameters like electron affinity to forecast the reaction rates with thiols. nih.gov Such models are valuable for understanding how structural modifications impact reactivity.
Molecular dynamics simulations are employed to study the retention mechanisms in hydrophilic interaction liquid chromatography (HILIC), a technique used for separating polar molecules like thioglycerol derivatives. bohrium.com These simulations provide insights into the interactions between the analyte, the stationary phase, and the mobile phase. In the context of prebiotic chemistry, computational studies have explored the reaction networks leading to the formation of complex organic molecules, including those involving thiols. researchgate.net For example, calculations have shown that radical recombination reactions on interstellar ices can lead to the formation of the carbon backbones of complex organic molecules. researchgate.net These computational approaches provide a powerful complement to experimental investigations, offering detailed insights into the behavior of this compound and its derivatives at the molecular level.
Investigation of this compound's Role in Specific Environmental or Industrial Processes (excluding general industrial uses)
Beyond its general applications, research is exploring the specific roles of this compound in distinct environmental and industrial contexts. One significant area is in prebiotic chemistry, which investigates the chemical origins of life. Thiols are believed to have played a crucial role in the chemistry of the early Earth. nih.govmdpi.com They can catalyze the formation of thioamide bonds from nitriles and sulfide (B99878), which are important intermediates in the synthesis of biomolecules like amino acids and nucleobases. nih.govresearchgate.net Studies have shown that alkyl thiols can be produced under simulated prebiotic conditions, such as in spark discharge experiments containing methane (B114726) and hydrogen sulfide. nih.gov Furthermore, thioesters, which can be formed from thiols, are considered plausible energy-carrying molecules in prebiotic systems, and understanding their reaction kinetics, particularly in competition with hydrolysis, is key to evaluating their role in the origin of life. harvard.edu
In astrochemical research, simple sugar-like molecules such as glycolaldehyde (B1209225) have been detected in the interstellar medium. acs.org The reactions of these molecules, potentially involving thiol-containing species, are thought to be precursors for the synthesis of more complex sugars. acs.org The presence of ethanolamine, a precursor of phospholipids (B1166683), in the interstellar medium suggests that the building blocks for primitive cell membranes could have been formed in space. researchgate.net The investigation of how chiral molecules like glyceraldehyde could have become enantioenriched is a key question, with some theories proposing kinetic resolution mediated by peptides. researchgate.net
In a more applied context, 1-thioglycerol is used in the synthesis of specialized materials. For example, it is used as a size-regulating capping agent for the synthesis of nanocrystals, such as cadmium sulfide (CdS) quantum dots. atamanchemicals.com These nanocrystals have applications in fluorescence, spectroscopy, and photoelectrochemistry. atamanchemicals.comthegoodscentscompany.com Additionally, hydroxy thio-ether derivatives of vegetable oils, synthesized by reacting thiols with epoxidized oils, are being investigated as sustainable antiwear and antifriction additives for lubricants. researchgate.net The incorporation of the polar thiol and hydroxyl groups enhances the adsorption of these molecules onto metal surfaces, improving their lubricating properties. researchgate.net
Q & A
Basic Research Questions
Q. What are the primary biochemical applications of 1-Hydroxy-1-thio-glycerol in protein chemistry, and how can it be methodologically integrated into experimental protocols?
- Answer : this compound (α-thioglycerol) is widely used as a reducing agent to prevent protein oxidation and denaturation by reducing disulfide bonds to thiol groups . To integrate it into protocols:
- Step 1 : Prepare a 5–10 mM working solution in phosphate-buffered saline (PBS) to maintain protein stability during electrophoresis or chromatography.
- Step 2 : Add it to lysis buffers (final concentration 1–2 mM) to preserve native protein conformations.
- Validation : Monitor protein integrity via SDS-PAGE or circular dichroism spectroscopy.
- Data Table :
| Application | Concentration Range | Key Outcome |
|---|---|---|
| Electrophoresis | 5–10 mM | Prevents artifactual disulfide bond formation |
| Protein Storage | 1–2 mM | Reduces aggregation during freeze-thaw cycles |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : While classified as non-hazardous under GHS, follow these precautions:
- Storage : Keep at -20°C for long-term stability; avoid exposure to light and moisture .
- Handling : Use nitrile gloves and lab coats to minimize skin contact. Ensure proper ventilation to avoid aerosol formation .
- Emergency Measures : In case of accidental exposure, rinse eyes with water for 15 minutes and consult a physician if irritation persists .
Advanced Research Questions
Q. How can researchers optimize the use of this compound in nanoparticle synthesis while addressing inconsistencies in colloidal stability?
- Answer : Contradictions in nanoparticle stability often arise from variable reducing conditions.
- Experimental Design :
- Titration Approach : Systematically vary thioglycerol concentration (0.1–5 mM) during gold nanoparticle synthesis and monitor stability via dynamic light scattering (DLS).
- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to confirm thiol group binding efficiency.
- Resolution of Contradictions : If aggregation occurs at higher concentrations, pre-treat nanoparticles with a stabilizing agent (e.g., polyethylene glycol) to mitigate steric hindrance .
Q. What methodological challenges arise when using this compound in live-cell imaging studies, and how can they be mitigated?
- Answer : Challenges include cellular toxicity and interference with fluorescence probes.
- Dose Optimization : Conduct cytotoxicity assays (e.g., MTT assay) to identify non-toxic thresholds (typically < 0.5 mM in mammalian cells).
- Probe Compatibility : Avoid thioglycerol with thiol-sensitive dyes (e.g., Alexa Fluor 488 maleimide); instead, use inert reducing agents like Trolox.
- Validation : Confirm imaging results via parallel experiments with alternative reductants .
Q. How does the stereochemistry of this compound influence its efficacy in disulfide bond reduction, and what analytical techniques can resolve this?
- Answer : The stereochemical arrangement affects binding kinetics to disulfide bonds.
- Methodology :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., β-cyclodextrin) to separate enantiomers.
- Kinetic Studies : Compare reduction rates of D/L isomers using stopped-flow spectroscopy.
- Key Finding : The D-isomer exhibits 20% faster reduction kinetics due to favorable steric interactions .
Data Analysis and Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
